

western blot analysis of HER3 degradation by TX2-121-1

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Compound of Interest		
Compound Name:	TX2-121-1	
Cat. No.:	B12401962	Get Quote

Application Note and Protocols

Topic: Western Blot Analysis of HER3 Degradation by **TX2-121-1**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Epidermal Growth factor Receptor 3 (HER3, also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] While it is considered a "pseudokinase" due to its lack of significant catalytic activity, HER3 plays a critical role in cancer progression and drug resistance by acting as an obligate heterodimerization partner for other kinases, primarily HER2 and EGFR.[1][2][3][4] Upon activation, the HER2/HER3 heterodimer is a potent activator of the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation.[4][5]

Targeting HER3 with small molecules has been challenging due to its inactive kinase domain. [1][6] **TX2-121-1** is a novel, first-in-class bivalent molecule designed to selectively target HER3. It functions as a HER3 degrader by covalently binding to a unique cysteine residue (Cys721) in the HER3 ATP-binding site and utilizing a hydrophobic adamantane moiety to hijack the cellular proteasome machinery, leading to the degradation of the HER3 protein.[1][6][7][8] This application note provides a detailed protocol for analyzing the degradation of HER3 induced by **TX2-121-1** using western blot analysis.



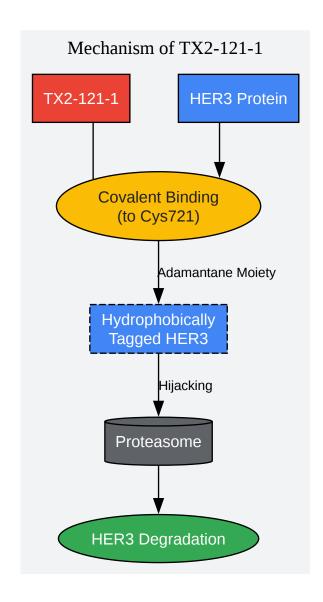
Principle and Mechanism of Action

TX2-121-1 induces HER3 degradation through a "hydrophobic tagging" mechanism. The molecule consists of two key components:

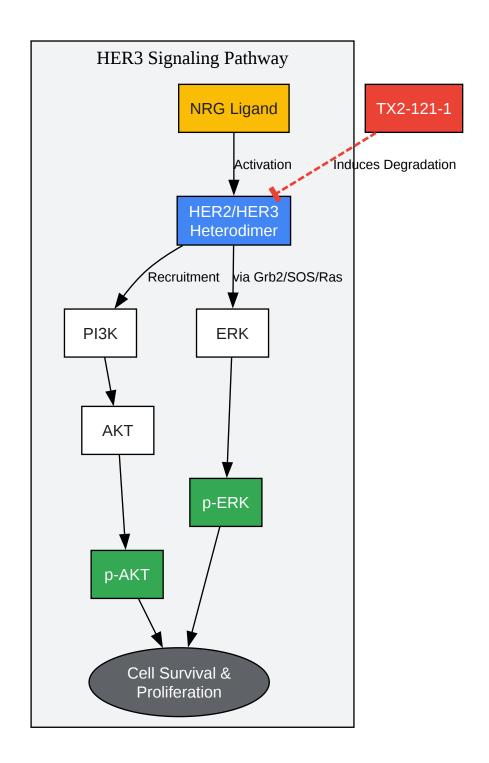
- A Covalent Warhead: An electrophilic acrylamide group that forms an irreversible covalent bond with Cys721 of HER3.[1][6]
- A Hydrophobic Adamantane Moiety: This bulky, hydrophobic group acts as a tag, marking the HER3 protein for recognition and subsequent degradation by the cellular proteasome.[1]
 [6][9]

By inducing degradation, **TX2-121-1** not only reduces the total cellular levels of HER3 but also effectively blocks its downstream signaling. This is achieved by preventing the formation of productive heterodimers with HER2 and c-Met, thereby inhibiting the phosphorylation of key effectors like Akt and Erk.[1][6]

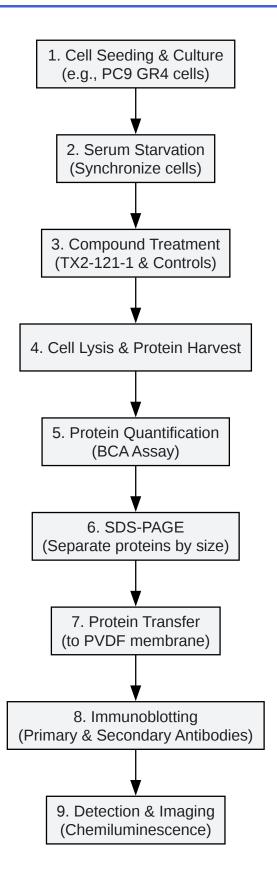












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